molecular formula C18H16N2O B12532538 2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one CAS No. 817162-74-6

2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one

Cat. No.: B12532538
CAS No.: 817162-74-6
M. Wt: 276.3 g/mol
InChI Key: LYDLODGAUHPYGN-UHFFFAOYSA-N
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Description

2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one is a chemical compound known for its unique structure and properties It belongs to the class of bis(ylidene)cyclohexanones, which are characterized by the presence of two ylidene groups attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one can be synthesized through a base- or acid-catalyzed aldol condensation reaction. This method involves the reaction of cyclohexanone with pyridine-3-carbaldehyde in the presence of a base or acid catalyst. The reaction typically proceeds under mild conditions, and the product is obtained in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one involves its interaction with specific molecular targets. For example, as a fluorescent sensor, the compound binds to metal ions, leading to a change in its fluorescence properties. This interaction is often mediated by the pyridine rings, which can coordinate with metal ions, resulting in a detectable signal .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(4-methylbenzylidene)cyclohexan-1-one
  • 2,6-Bis(4-hydroxybenzylidene)cyclohexan-1-one
  • 2,6-Bis(4-azidobenzylidene)cyclohexan-1-one

Uniqueness

2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one stands out due to the presence of pyridine rings, which impart unique coordination properties and enhance its potential as a ligand in coordination chemistry. Additionally, its ability to act as a fluorescent sensor for metal ions makes it particularly valuable in analytical applications .

Properties

CAS No.

817162-74-6

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one

InChI

InChI=1S/C18H16N2O/c21-18-16(10-14-4-2-8-19-12-14)6-1-7-17(18)11-15-5-3-9-20-13-15/h2-5,8-13H,1,6-7H2

InChI Key

LYDLODGAUHPYGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1

Origin of Product

United States

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